Extended Systemic Exposure: Lemofloxacin vs. Ciprofloxacin AUC and Half-Life
In a direct head-to-head pharmacokinetic study, Lemofloxacin demonstrates a significantly extended systemic exposure compared to ciprofloxacin. This is evidenced by a two-fold greater area under the plasma concentration-time curve (AUC) and a substantially longer elimination half-life [1].
| Evidence Dimension | Systemic drug exposure (AUC) and elimination half-life (t1/2) |
|---|---|
| Target Compound Data | AUC: 24.9 ± 3.13 μg·h/ml; t1/2: 6.68 ± 1.94 hours |
| Comparator Or Baseline | Ciprofloxacin: AUC: 11.9 ± 1.89 μg·h/ml; t1/2: 4.15 ± 0.92 hours |
| Quantified Difference | AUC is 2.1-fold higher; half-life is 2.53 hours longer (p ≤ 0.01) |
| Conditions | Single oral dose of 400 mg lomefloxacin vs. 500 mg ciprofloxacin in 12 healthy volunteers; placebo-controlled, double-blind crossover study. |
Why This Matters
This extended exposure supports a once-daily dosing regimen, which is a key selection criterion for researchers designing in vivo efficacy studies or for formulation scientists aiming to optimize compliance and PK/PD target attainment.
- [1] Stuht H, Lode H, Koeppe P, Rost KL, Schaberg T. Interaction study of lomefloxacin and ciprofloxacin with omeprazole and comparative pharmacokinetics. Antimicrob Agents Chemother. 1995 May;39(5):1045-9. View Source
